1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one
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Overview
Description
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that features a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process to achieve the desired stereochemical control .
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one has a wide range of scientific research applications:
Biology: The compound’s structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Medicine: Due to its biological activity, it is studied for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one can be compared to other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate: This compound shares a similar bicyclic structure but differs in its functional groups and biological activity.
Tropine: Another compound with a similar core structure, but with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-4-2-7-15(10-12)19-11-16(18)17-13-5-3-6-14(17)9-8-13/h2-5,7,10,13-14H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBDWUMGVQMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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